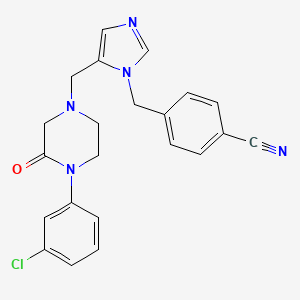
Frovatriptan Succinate
Overview
Description
Frovatriptan Succinate is a pharmaceutical compound used primarily for the acute treatment of migraine headaches, including those associated with menstruation . It is a member of the triptan class of drugs, which are selective serotonin receptor agonists. This compound works by causing vasoconstriction of the arteries and veins that supply blood to the head, thereby alleviating migraine symptoms .
Mechanism of Action
Frovatriptan succinate anhydrous, also known as Frovatriptan (succinate), is a potent and selective serotonin (5-HT) receptor agonist used in the treatment of migraines .
Target of Action
Frovatriptan primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are found on the smooth muscle cells of cranial arteries and veins, which supply blood to the head .
Mode of Action
Frovatriptan acts as a selective agonist for the 5-HT1B and 5-HT1D receptors, causing vasoconstriction of the cranial blood vessels . This action inhibits the excessive dilation of these vessels, which is often associated with the onset of a migraine .
Biochemical Pathways
It is believed that the drug’s action on the 5-ht1b and 5-ht1d receptors helps to reduce sterile inflammation associated with antidromic neuronal transmission, which is correlated with the relief of migraine .
Pharmacokinetics
Frovatriptan exhibits linear pharmacokinetics with a terminal elimination half-life of approximately 26 hours, making it the longest within its class . It is primarily metabolized in the liver via the CYP1A2 enzyme . The drug is excreted in both feces (62%) and urine (32%) . Notably, the systemic exposure to Frovatriptan is approximately 2-fold greater in females than in males .
Result of Action
The primary result of Frovatriptan’s action is the relief of migraine symptoms, including pain, throbbing, and sensitivity to light and sound . By causing vasoconstriction of cranial blood vessels, Frovatriptan can effectively alleviate these symptoms and provide relief to individuals suffering from migraines .
Action Environment
The action of Frovatriptan can be influenced by various environmental factors. For instance, the drug’s stability and efficacy can be affected by relative humidity . Additionally, individual factors such as age, gender, and hepatic function can also influence the drug’s action . For example, the systemic exposure to Frovatriptan is higher in females than in males, and the drug’s area under the curve (AUC) is 1.5- to 2-fold higher in elderly subjects .
Biochemical Analysis
Biochemical Properties
Frovatriptan Succinate Anhydrous is a 5-HT1B/1D receptor agonist . It binds with high affinity to these receptors . It has no significant effects on GABA A mediated channel activity and has no significant affinity for benzodiazepine binding sites .
Cellular Effects
This compound Anhydrous is believed to act on extracerebral, intracranial arteries and to inhibit excessive dilation of these vessels in migraine . This suggests that it influences cell function by affecting blood flow.
Molecular Mechanism
The molecular mechanism of this compound Anhydrous involves its action as a 5-HT receptor agonist . It binds with high affinity to 5-HT1B and 5-HT1D receptors . This binding is believed to cause vasoconstriction of arteries and veins that supply blood to the head .
Temporal Effects in Laboratory Settings
In laboratory settings, two different anhydrous forms of this compound were produced from two hydrates, by solvent mediated and solid-state transformation techniques . On exposure to humidity, both the anhydrous forms were found to be unstable and convert to their corresponding hydrated form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of frovatriptan succinate anhydrous involves several steps. One common method starts with the reaction of 4-cyanophenylhydrazine hydrochloride with 4-benzyloxycyclohexanone in acetic acid to form 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole . This intermediate is then hydrolyzed with sodium hydroxide to yield 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole, which is further treated with tosyl chloride in the presence of pyridine to produce the corresponding tosylated tetrahydrocarbazole . The tosyl group is removed by treatment with methylamine, resulting in 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole . Finally, the benzyl group is deprotected by hydrogenolysis in the presence of palladium-activated carbon and succinic acid to yield this compound anhydrous .
Industrial Production Methods
Industrial production of this compound anhydrous typically involves optimization of the above synthetic route to ensure high yield and purity. The process conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired product. Additionally, crystallization techniques are employed to obtain the anhydrous form of this compound .
Chemical Reactions Analysis
Types of Reactions
Frovatriptan Succinate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like methylamine and tosyl chloride are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Frovatriptan Succinate has several scientific research applications:
Chemistry: It is used as a model compound in studies of serotonin receptor agonists and their interactions.
Biology: Research on this compound anhydrous helps in understanding the biological mechanisms underlying migraine and other neurological disorders.
Industry: The compound is used in the pharmaceutical industry for the development of migraine medications.
Comparison with Similar Compounds
Similar Compounds
- Sumatriptan
- Rizatriptan
- Zolmitriptan
- Naratriptan
Comparison
Frovatriptan Succinate is unique among triptans due to its longer half-life, which provides sustained relief from migraine symptoms . Additionally, it has a high affinity for 5-HT1B and 5-HT1D receptors, making it particularly effective in treating menstrual migraines . Compared to other triptans, frovatriptan has a slower onset of action but a longer duration of effect, which can be advantageous for certain patients .
Properties
IUPAC Name |
butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTHWNUUXINXHN-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166543 | |
| Record name | Frovatriptan succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158930-09-7, 158930-17-7 | |
| Record name | Frovatriptan succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Frovatriptan succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FROVATRIPTAN SUCCINATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K05YF32G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Frovatriptan succinate in the treatment of migraine?
A1: this compound functions as a selective agonist for the serotonin receptors 5-HT1B and 5-HT1D. [, , ] This interaction leads to the constriction of cranial blood vessels, believed to be a key factor in alleviating migraine headaches. [, ]
Q2: How does the long half-life of this compound benefit migraine patients?
A2: Unlike other drugs in its class, this compound boasts a significantly longer half-life of approximately 25 hours. [] This characteristic makes it particularly suitable for patients experiencing prolonged migraines or those prone to headache recurrence, potentially reducing the need for frequent re-dosing. []
Q3: Are there any specific advantages of administering this compound intranasally compared to oral administration?
A3: Research suggests that intranasal delivery of this compound, particularly using formulations like binary ethosomes in situ gel, offers advantages for brain targeting. [, , , ] This method can potentially bypass first-pass metabolism in the liver, leading to higher drug concentrations in the brain and improved bioavailability. [, , , ]
Q4: What are the different analytical techniques employed to quantify this compound in pharmaceutical formulations?
A4: Several analytical techniques have been explored for the determination of this compound, including:
- Ultraviolet (UV) Spectrophotometry: This method utilizes the compound's absorbance at specific wavelengths (e.g., 244 nm) for quantification. [, , , , ] It is a simple, rapid, and cost-effective approach. []
- High-Performance Liquid Chromatography (HPLC): Both standard RP-HPLC and chiral HPLC methods have been developed for separating and quantifying this compound. [, , ] This method offers high sensitivity and selectivity. []
Q5: Have any alternative solid forms of this compound, besides the monohydrate form used commercially, been investigated?
A5: Yes, research has explored the existence and characterization of different solid forms of this compound:
- Dihydrate Form: This form has been successfully crystallized using a specific combination of acetone and water as solvents. [, ]
- Anhydrous Forms: Two distinct anhydrous forms have been generated from the hydrates through solvent-mediated and solid-state transformations. [, ]
Q6: What formulation strategies have been investigated to potentially enhance the delivery and effectiveness of this compound?
A6: Several innovative formulation approaches have been investigated to improve the delivery and therapeutic profile of this compound:
- Microemulsions: Nasal delivery of this compound using microemulsions has demonstrated potential for enhanced brain transport in preclinical studies. []
- Solid Lipid Nanoparticles (SLNs): SLNs loaded with this compound have been formulated and evaluated. [] These nanoparticles offer the potential for controlled drug release and improved bioavailability. []
- Fast-Dissolving Buccal Films/Strips: These formulations aim to enhance patient compliance by enabling faster drug absorption through the buccal mucosa. [, ]
Q7: Are there any known gender-related differences in the pharmacokinetic profile of this compound?
A7: Clinical studies have revealed consistent gender differences in the pharmacokinetics of this compound. [, ] Specifically, female subjects exhibited higher exposure to the drug, as indicated by elevated PK parameters (e.g., Cmax, AUC) compared to their male counterparts. [, ]
Q8: What is the current understanding of the stability of the anhydrous forms of this compound?
A8: Studies have shown that the anhydrous forms of this compound exhibit instability under humid conditions. [, ] Upon exposure to humidity, both anhydrous forms have been observed to convert back to their corresponding hydrate forms. [, ] This sensitivity to moisture underscores the importance of appropriate packaging and storage conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid](/img/structure/B1674079.png)
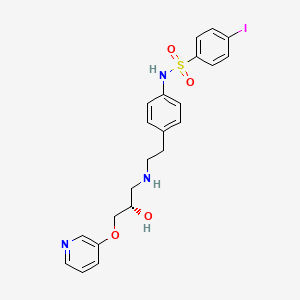
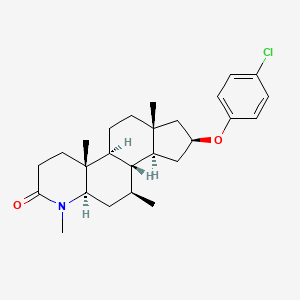
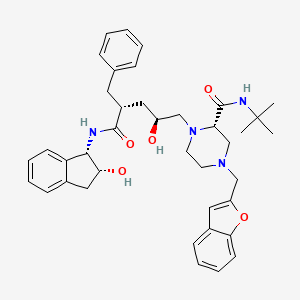

![1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)-](/img/structure/B1674089.png)
![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)
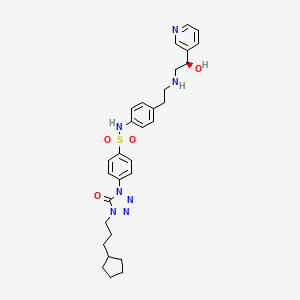
![2-[4-[[4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]phenyl]sulfonylamino]phenyl]ethyl-[(2R)-2-hydroxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B1674094.png)
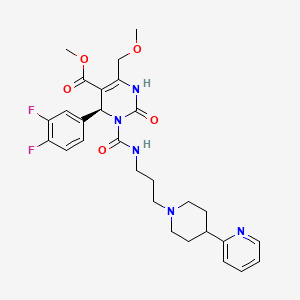
![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)
![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)
![4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B1674099.png)
